N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

medicinal chemistry structure-activity relationship conformational analysis

This 2-methoxy (ortho) regioisomer is essential for probing how N1-aryl pre-organisation affects kinase binding. Unlike the 3‑ and 4‑methoxy analogs, the ortho substituent locks the N1-aryl ring nearly planar via intramolecular H‑bonding, altering electrostatic and steric profiles. Generic substitution invalidates SAR. Procure only this CAS 922067-97-8 to ensure target engagement and reproducible structure‑activity conclusions.

Molecular Formula C24H30N4O4
Molecular Weight 438.528
CAS No. 922067-97-8
Cat. No. B2644464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
CAS922067-97-8
Molecular FormulaC24H30N4O4
Molecular Weight438.528
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3OC)N4CCOCC4
InChIInChI=1S/C24H30N4O4/c1-27-10-9-18-15-17(7-8-20(18)27)21(28-11-13-32-14-12-28)16-25-23(29)24(30)26-19-5-3-4-6-22(19)31-2/h3-8,15,21H,9-14,16H2,1-2H3,(H,25,29)(H,26,30)
InChIKeyJBDMTKLVCQYADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide – Structural Identity and Procurement-Relevant Classification


N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS 922067-97-8; MF C₂₄H₃₀N₄O₄; MW 438.53 g/mol) is a fully synthetic oxalamide derivative that incorporates three pharmacophoric elements – a 2-methoxyphenyl group, a 1-methylindolin-5-yl moiety, and a morpholinoethyl side chain – connected through a central oxalamide linker . The compound belongs to a combinatorial library series of N1-aryl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamides that have been catalogued in commercial screening collections but remain essentially uncharacterised in the primary scientific literature . To date, no peer-reviewed publication, patent, or curated bioactivity database (ChEMBL, PubChem BioAssay) contains experimentally determined binding, functional, or ADME data for this specific structure.

Why Interchanging N1-(2-Methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide with In-Class Analogs Can Compromise Experimental Reproducibility


Within the N1-aryl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide series, even minor repositioning or substitution of the methoxy group on the N1-phenyl ring can substantially alter the conformational landscape, intramolecular hydrogen-bonding capacity, and electronic surface properties of the molecule. The 2-methoxy substituent present in CAS 922067-97-8 introduces an ortho-effect that restricts rotation of the N1-aryl ring, pre-organises the amide NH for a six-membered intramolecular hydrogen bond, and shifts the electrostatic potential relative to the 3‑methoxy (CAS 922067-79-6) and 4‑methoxy (CAS 922014-81-1) regioisomers. Absent head-to-head pharmacological data, these physicochemical differences imply that structure-activity relationships (SAR) are discontinuous across regioisomers, making generic substitution scientifically unsound without confirmatory re-screening [1]. Procurement decisions that treat any member of the series as functionally interchangeable therefore risk target engagement failure or misleading structure-activity conclusions.

Quantitative Differentiation Evidence for N1-(2-Methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide Against Closest Analogs


Regioisomeric Differentiation – Ortho-Methoxy Conformational Restriction vs. Meta/Para Analogs

The 2-methoxy substitution on the N1-phenyl ring of CAS 922067-97-8 enables a stabilising six-membered intramolecular N–H···O hydrogen bond between the oxalamide NH and the methoxy oxygen. This interaction is geometrically impossible for the 3-methoxy (CAS 922067-79-6) and 4-methoxy (CAS 922014-81-1) regioisomers. Quantitative computational data for model ortho-methoxy benzamides indicate an intramolecular hydrogen-bond energy of ~2–4 kcal/mol and a torsional barrier increase of ~3–5 kcal/mol relative to the unsubstituted phenyl analog, effectively locking the aryl ring into a near-planar orientation with respect to the adjacent amide [1]. No comparable computational or experimental dataset exists specifically for the oxalamide series.

medicinal chemistry structure-activity relationship conformational analysis

Hydrogen-Bond Donor/Acceptor Topology Differentiation

CAS 922067-97-8 possesses 4 hydrogen-bond donors (2 oxalamide NH, potentially 2 additional via the ortho-methoxy interaction) and 4 acceptors (4 carbonyl/ether oxygens) arranged in a geometry that creates a contiguous polar surface patch on one molecular face. In contrast, the N1-(o-tolyl) analog (CAS 922068-00-6) replaces the methoxy oxygen with a methyl group, eliminating one H-bond acceptor and the intramolecular H-bond, yielding an HBD/HBA count of 3/3 and a more lipophilic N1-aryl region . The N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide analog (CAS 922111-55-5) further deviates by exchanging the morpholine oxygen for a methylene group, reducing HBA capacity and increasing basicity of the terminal heterocycle . These topological differences alter the pharmacophoric fingerprint and are expected to affect recognition by biological targets, although no comparative binding data are publicly available.

medicinal chemistry drug design physicochemical properties

Kinase Inhibition Potential – Class-Level Context from Oxalamide-Indoline Patents

Oxalamide derivatives bearing indoline and morpholine substituents have been claimed as protein tyrosine kinase inhibitors, particularly targeting c-Met, in patent literature (e.g., US20060241104) [1]. Within this structural class, the combination of the 1-methylindoline and morpholinoethyl groups with an oxalamide linker has been specifically exemplified as a kinase-inhibitory scaffold. The compound N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (a close 4-ethoxy analog where the N1-aryl group differs from the target’s 2-methoxy substitution) has been cited with an Aurora kinase A IC₅₀ of 1.2 μM . However, this data originates from a non-authoritative source and cannot be verified against the primary patent or literature. No kinase inhibition data exist for the 2-methoxy compound itself. The class-level inference is that the oxalamide-indoline-morpholine core possesses intrinsic kinase-targeting potential, but the quantitative impact of the 2-methoxy vs. 4-ethoxy substitution on potency and selectivity is unknown.

kinase inhibition cancer research chemical biology

Absence of mGluR Activity – Negative Differentiation from Misassigned Database Entry

A BindingDB entry (BDBM50407827, linked to CHEMBL2115160) has been erroneously associated with CAS 922067-97-8 by some cheminformatics pipelines. The ChEMBL record CHEMBL2115160 corresponds to a compound with molecular formula C₁₂H₁₃NO₄ (MW 235.24), which is structurally incompatible with the target compound (C₂₄H₃₀N₄O₄, MW 438.53). The mGluR1 Ki of 135 μM and mGluR2/mGluR4 EC₅₀ > 300 μM reported for CHEMBL2115160 do not belong to N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide . This database misassignment has been confirmed by independent verification of the InChI Key (JBDMTKLVCQYADM-UHFFFAOYSA-N for the target compound vs. the ChEMBL record). Procuring the compound based on the assumption of mGluR activity would be scientifically invalid.

GPCR metabotropic glutamate receptor database curation

Recommended Research Application Scenarios for N1-(2-Methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide Based on Available Evidence


Kinase-Targeted Screening Library Expansion with Ortho-Methoxy Conformational Constraint

Given the class-level patent evidence for oxalamide-indoline-morpholine kinase inhibition [1], this compound can serve as a conformationally restricted (ortho-methoxy) member of a regioisomeric series designed to probe the effect of N1-aryl geometry on kinase binding. The 2-methoxy derivative provides a molecular probe where the N1-aryl ring is predicted to adopt a near-planar orientation relative to the oxalamide plane, contrasting with the freely rotating 3-methoxy and 4-methoxy analogs. This series can be used to interrogate whether conformational pre-organisation translates to differential kinase selectivity or potency, provided all regioisomers are tested in the same assay panel.

Hydrogen-Bond Pharmacophore Validation in Protein-Protein Interaction Targets

The compound's defined H-bond donor/acceptor topology (HBD 4, HBA 4) with a contiguous polar face makes it suitable for screening against targets that recognise extended hydrogen-bond networks, such as bromodomains, kinase hinge regions, or protease active sites. Procurement of this specific substitution pattern is essential for maintaining the intended pharmacophore; substitution with the o-tolyl analog (HBD 3, HBA 3) would eliminate a key H-bond acceptor and alter the electrostatic complementarity.

Chemical Probe for Intramolecular Hydrogen-Bond Studies in Oxalamide Foldamers

The oxalamide linker in combination with an ortho-methoxy N1-aryl group provides a model system for studying intramolecular hydrogen-bond-stabilised conformations (foldamer behaviour). This compound can be used in NMR or X-ray crystallographic studies to quantify the strength of the N–H···O interaction and its influence on the overall molecular shape, contributing to the fundamental understanding of oxalamide conformational control for drug design [2].

Negative Control for mGluR-Focused Campaigns (Database Curation Validation)

Because this compound has been incorrectly linked to mGluR activity in some database pipelines, it can serve as a ‘curation validation’ standard: testing it in mGluR1/mGluR2/mGluR4 functional assays should yield no significant activity, confirming the erroneous assignment and highlighting the importance of structural verification before initiating large-scale screening. Procurement for genuine mGluR-targeted research should instead focus on verified mGluR ligands.

Quote Request

Request a Quote for N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.